1-nitro-4-[1-(trifluoromethyl)cyclobutyl]benzene
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Overview
Description
1-nitro-4-[1-(trifluoromethyl)cyclobutyl]benzene is an organic compound characterized by a nitro group attached to a benzene ring, which is further substituted with a cyclobutyl group containing a trifluoromethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-nitro-4-[1-(trifluoromethyl)cyclobutyl]benzene typically involves the nitration of 4-[1-(trifluoromethyl)cyclobutyl]benzene. This can be achieved through the following steps:
Nitration Reaction: The starting material, 4-[1-(trifluoromethyl)cyclobutyl]benzene, is treated with a nitrating mixture (usually a combination of concentrated sulfuric acid and nitric acid) under controlled temperature conditions to introduce the nitro group at the para position of the benzene ring.
Reaction Conditions: The reaction is typically carried out at low temperatures (0-5°C) to control the rate of nitration and minimize side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-nitro-4-[1-(trifluoromethyl)cyclobutyl]benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction Reagents: Hydrogen gas with palladium on carbon, iron with hydrochloric acid, or sodium dithionite.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Reduction: The major product is 1-amino-4-[1-(trifluoromethyl)cyclobutyl]benzene.
Substitution: The products depend on the nucleophile used; for example, using an amine would yield 1-amino-4-[1-(trifluoromethyl)cyclobutyl]benzene.
Scientific Research Applications
1-nitro-4-[1-(trifluoromethyl)cyclobutyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving nitroaromatic compounds and their biological activities.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-nitro-4-[1-(trifluoromethyl)cyclobutyl]benzene involves its interaction with molecular targets through its nitro and trifluoromethyl groups. The nitro group can undergo reduction to form reactive intermediates, while the trifluoromethyl group can influence the compound’s lipophilicity and electronic properties, affecting its reactivity and interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
1-nitro-4-(trifluoromethyl)benzene: Lacks the cyclobutyl group, making it less sterically hindered.
1-nitro-4-(methyl)benzene: Contains a methyl group instead of a trifluoromethyl group, resulting in different electronic properties.
1-nitro-4-(cyclobutyl)benzene: Lacks the trifluoromethyl group, affecting its overall reactivity and applications.
Uniqueness
1-nitro-4-[1-(trifluoromethyl)cyclobutyl]benzene is unique due to the presence of both the trifluoromethyl and cyclobutyl groups, which impart distinct steric and electronic effects. These features make it a valuable compound for specific synthetic applications and studies involving structure-activity relationships.
Properties
CAS No. |
2768326-91-4 |
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Molecular Formula |
C11H10F3NO2 |
Molecular Weight |
245.2 |
Purity |
95 |
Origin of Product |
United States |
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